molecular formula C18H19FN2O2 B4236256 N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

Cat. No.: B4236256
M. Wt: 314.4 g/mol
InChI Key: APAQDGVRVSJIJS-UHFFFAOYSA-N
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Description

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and a fluorobenzoyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE typically involves the condensation of 3-fluorobenzoic acid with N-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biochemical effects. The fluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar structure but lacks the fluorobenzoyl group.

    N-tert-Butyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide: Contains a hydrazino group instead of an amino group.

    4-[(3R)-3-{[2-(4-fluorophenyl)-2-oxoethyl]amino}butyl]benzamide: Similar structure with different substituents

Uniqueness

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, binding affinity, and specificity towards molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-2-3-11-20-18(23)15-9-4-5-10-16(15)21-17(22)13-7-6-8-14(19)12-13/h4-10,12H,2-3,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQDGVRVSJIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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